1-Ethylhexyl tiglate

Description

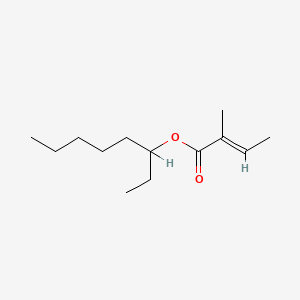

Structure

3D Structure

Properties

IUPAC Name |

octan-3-yl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBAQNNBRWRROG-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30916382 | |

| Record name | Octan-3-yl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30916382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

completely miscible with alcohol and diluted alcohol | |

| Record name | 1-Ethylhexyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/676/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.885 | |

| Record name | 1-Ethylhexyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/676/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94133-92-3 | |

| Record name | 1-Ethylhexyl (2E)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylhexyl tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octan-3-yl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30916382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylhexyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLHEXYL TIGLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8567YK6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethylhexyl tiglate chemical structure and IUPAC name

An In-depth Technical Guide to 1-Ethylhexyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 94133-92-3), a specialty ester utilized primarily in the flavor and fragrance industries. This document details its chemical identity, including its precise IUPAC name and structural features, and summarizes its key physicochemical properties. A significant focus is placed on a robust, replicable laboratory-scale synthesis protocol via Fischer-Speier esterification, complete with mechanistic insights and validation checkpoints. Furthermore, this guide outlines standard analytical methodologies for quality control and discusses the compound's current applications and safety considerations. The content is structured to serve as a practical resource for researchers and professionals in chemical synthesis and formulation science.

Chemical Identity and Structure Elucidation

This compound is an organic ester formed from tiglic acid and 3-octanol (a secondary alcohol also known as 1-ethylhexanol). Understanding its precise structure is critical for predicting its properties and reactivity.

IUPAC Name and Synonyms

The systematic name for this compound, following IUPAC nomenclature, clarifies the specific isomeric forms of its constituent parts.

-

IUPAC Name: octan-3-yl (2E)-2-methylbut-2-enoate[1]

-

Common Name: this compound

-

Synonyms: 3-Octyl tiglate[1]

-

CAS Number: 94133-92-3[1]

-

FEMA Number: 3676[1]

The name reveals two key structural features:

-

The Alcohol Moiety (octan-3-yl): The ester is derived from octan-3-ol, a secondary alcohol where the hydroxyl group is on the third carbon of an eight-carbon chain. The common name "1-Ethylhexyl" is a non-systematic name for this group.

-

The Acid Moiety ((2E)-2-methylbut-2-enoate): This originates from tiglic acid, which is the trans (or E) isomer of 2-methyl-2-butenoic acid.[2][3] The cis (Z) isomer is known as angelic acid.[2] This stereochemistry is crucial as it influences the molecule's shape and sensory properties.

Chemical Structure

The structure consists of an eight-carbon branched alkyl chain linked via an ester functional group to an unsaturated five-carbon carboxylate.

The diagram below illustrates the connectivity and stereochemistry of the molecule.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, formulation, and analytical method development.

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Odor | Spicy, peppery, with dried fruit notes | [1][4] |

| Molecular Formula | C₁₃H₂₄O₂ | [1] |

| Molecular Weight | 212.33 g/mol | [1] |

| Density | 0.882 g/mL at 25 °C | [1] |

| Boiling Point | 94-96 °C at 60 mmHg | [4] |

| Refractive Index | n20/D 1.444 | [1] |

| Water Solubility | 0.017 g/L (Predicted) | [4] |

| logP | 4.85 - 5.25 (Predicted) | [4] |

Synthesis and Mechanistic Insights

The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (tiglic acid) and an alcohol (3-octanol).

Reaction Principle

The Fischer esterification is a reversible equilibrium-limited reaction.[6][7] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a suitable solvent like toluene.[8]

Reaction: Tiglic Acid + 3-Octanol <--> this compound + Water

Causality in Experimental Design

-

Catalyst Choice: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is used. The acid protonates the carbonyl oxygen of tiglic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7]

-

Temperature and Reflux: Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux action also ensures the reaction mixture remains homogenous.

-

Work-up Procedure: The post-reaction work-up is critical. Washing with a sodium bicarbonate solution neutralizes the acid catalyst and removes any unreacted tiglic acid. A subsequent brine wash helps to remove residual water from the organic phase before drying.

Detailed Laboratory Protocol

Materials:

-

Tiglic acid (1.0 eq)

-

3-Octanol (1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)

-

Toluene

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add tiglic acid, 3-octanol, and toluene.

-

Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-6 hours).

-

Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Aqueous Work-up:

-

Wash the organic layer with 5% NaHCO₃ solution to neutralize the acid. Check the aqueous layer with pH paper to ensure it is basic.

-

Wash the organic layer with water.

-

Wash the organic layer with brine to facilitate phase separation.

-

-

Drying: Dry the organic layer over anhydrous MgSO₄, then filter.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Purification (Self-Validation): The crude product is a pale yellow oil. For high purity, perform vacuum distillation. The purity of the final product should be confirmed by Gas Chromatography (GC) and its structure verified by ¹H NMR and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for this compound.

Applications in Research and Development

While the primary market for this compound is in flavors and fragrances for its spicy, green, and fruity notes, its properties make it relevant in other scientific fields.[1][5]

-

Formulation Science: In drug development, excipients with well-characterized sensory profiles are sometimes needed to improve the palatability of oral formulations. As a FEMA-designated flavoring agent, it is a potential candidate for such applications.[1]

-

Dermatological Research: Esters with similar chain lengths and branching, such as 2-ethylhexyl acrylate, are used extensively in cosmetic and dermatological formulations as emollients or film-forming agents.[9][10] The physicochemical properties of this compound (e.g., high logP, low water solubility) suggest it would have similar skin-feel and occlusive properties, making it a compound of interest for novel topical delivery systems.

-

Chemical Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules, where the tiglate moiety can be further functionalized at the double bond.

Analytical Methodologies

Rigorous quality control is essential to ensure the purity and identity of the synthesized material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing purity and confirming identity.

-

Principle: The sample is vaporized and separated based on boiling point and polarity on a capillary column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum (fingerprint).

-

Protocol:

-

Sample Prep: Prepare a dilute solution of the ester in a volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject 1 µL into the GC inlet.

-

GC Conditions: Use a non-polar column (e.g., DB-5ms). A typical temperature program would start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

MS Detection: Use electron ionization (EI) at 70 eV.

-

-

Validation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be consistent with the molecular weight (M⁺ = 212) and expected fragmentation pattern of this compound.

Safety and Handling

-

Irritation: Like many esters, this compound may cause skin and eye irritation upon direct contact.[11]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, protected from heat and light.[5]

Conclusion

This compound is a well-defined chemical entity with established applications in the fragrance industry and potential utility in pharmaceutical and cosmetic sciences. Its synthesis via Fischer esterification is a robust and scalable process, grounded in fundamental principles of organic chemistry. The analytical methods detailed herein provide a clear pathway for quality assurance. This guide serves as a foundational technical resource for scientists engaged in the synthesis, analysis, and application of this versatile ester.

References

-

National Institute of Standards and Technology. (n.d.). Ethyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2015). Showing Compound this compound (FDB016740). Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexyl tiglate, 16930-96-4. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-ethyl tiglate, 5837-78-5. Retrieved from [Link]

-

PubChem. (n.d.). Hexyl tiglate, 2-. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexyl (E)-tiglate, 19089-92-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Tiglic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Steglich Esterification in Alkyl Gallates. Retrieved from [Link]

-

Quora. (2020). What is the structure of 1-ethyl-1-hexanol?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tiglic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

University Laboratory Manual. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). 2-ETHYLHEXYL ACRYLATE CAS No: 103-11-7. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-methyl-, hexyl ester, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tiglic acid (CAS 80-59-1). Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tiglic acid, 13201-46-2. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Hexanol. Retrieved from [Link]

Sources

- 1. This compound = 95 , FG 94133-92-3 [sigmaaldrich.com]

- 2. Tiglic acid - Wikipedia [en.wikipedia.org]

- 3. Tiglic acid [webbook.nist.gov]

- 4. Showing Compound this compound (FDB016740) - FooDB [foodb.ca]

- 5. hexyl tiglate, 16930-96-4 [thegoodscentscompany.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. arkema.com [arkema.com]

- 11. tiglic acid, 13201-46-2 [thegoodscentscompany.com]

An In-depth Technical Guide to 1-Ethylhexyl Tiglate: Synthesis, Characterization, and the Pharmaceutical Significance of the Tiglate Moiety

This guide provides a comprehensive technical overview of 1-ethylhexyl tiglate, a specialty ester. Beyond its fundamental chemical and physical properties, this document delves into its synthesis, spectroscopic characterization, and, most importantly, contextualizes the significance of the tiglate functional group within the broader landscape of pharmaceutical research and drug development. While this compound itself is primarily utilized in the flavor and fragrance industry, the tiglate ester moiety is a critical pharmacophore in potent, biologically active natural products, making an understanding of its chemistry highly relevant to researchers in the life sciences.

Core Compound Identification and Properties

This compound, also known as 3-octyl tiglate, is an organic ester formed from tiglic acid and 1-ethylhexanol.[1] Its fundamental identifiers are crucial for regulatory compliance, procurement, and unambiguous scientific communication.

-

CAS Number: 94133-92-3[2]

-

Molecular Formula: C₁₃H₂₄O₂[3]

-

Molecular Weight: 212.33 g/mol

-

IUPAC Name: octan-3-yl (2E)-2-methylbut-2-enoate[3]

The molecular structure of this compound is depicted below. The "tiglate" designation specifies the (E)-isomer, where the main carbon chain substituents are on opposite sides of the C=C double bond.

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in various solvent systems, its stability under different storage conditions, and for developing analytical methods.

| Property | Value | Source(s) |

| Appearance | Colorless liquid (estimated) | |

| Odor | Spicy, fruity, green | |

| Density | 0.882 g/mL at 25 °C | |

| Boiling Point | 94-96 °C at 60 mmHg | [1] |

| Refractive Index (n20/D) | 1.444 | |

| Flash Point | 100 °C (212 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in alcohols and oils | [4] |

Synthesis of this compound: A Practical Protocol

The most direct and common method for synthesizing tiglate esters is through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (tiglic acid) with an alcohol (1-ethylhexanol). The choice of this method is based on the ready availability of the starting materials and the straightforward nature of the reaction, which can be driven to completion by the removal of water.

Caption: Workflow for the Synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is designed for laboratory-scale synthesis and incorporates self-validating checkpoints for reaction monitoring and product purification.

-

Reactant Preparation & Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add tiglic acid (0.1 mol, 10.01 g) and 1-ethylhexanol (0.1 mol, 13.02 g).

-

Add toluene (200 mL) as the solvent. Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.002 mol, 0.38 g). p-TsOH is a strong acid catalyst that is easy to handle and effective for this transformation.

-

-

Reaction Execution & Monitoring:

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction is driven forward as water is removed from the equilibrium.

-

Causality: The continuous removal of water is critical. According to Le Châtelier's principle, removing a product (water) shifts the equilibrium towards the formation of the ester, maximizing the yield.

-

Monitor the reaction progress every hour by thin-layer chromatography (TLC) or gas chromatography (GC). A typical TLC system would be silica gel with a 9:1 hexanes:ethyl acetate mobile phase. The disappearance of the limiting starting material (usually tiglic acid) indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the p-TsOH catalyst, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by vacuum distillation. Given the boiling point of 94-96 °C at 60 mmHg, this is an effective method to separate the higher-boiling ester from any non-volatile impurities.[1]

-

The final product should be a clear, colorless oil. The purity should be assessed by GC and its identity confirmed by spectroscopic methods.

-

Spectroscopic Characterization for Quality Control

Confirming the structure and purity of the synthesized this compound is paramount. While experimental spectra for this specific molecule are not widely published, its expected spectroscopic features can be reliably predicted based on its functional groups and data from analogous compounds like ethyl and hexyl tiglate.[5][6][7][8]

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Vinyl Proton: A quartet or multiplet around δ 6.8-7.0 ppm. This proton is coupled to the methyl group across the double bond.

-

Ester Alkoxy Methine (-O-CH-): A multiplet around δ 4.6-4.8 ppm.

-

Allylic Methyl Group (=C-CH₃): A doublet around δ 1.8 ppm.

-

Ethyl and Hexyl Chain Protons: A series of multiplets and triplets between δ 0.8-1.7 ppm. The two terminal methyl groups will appear as triplets around δ 0.9 ppm.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Carbonyl Carbon (C=O): δ 167-168 ppm.

-

Alkene Carbons (C=C): δ 128 ppm and δ 138 ppm.

-

Ester Alkoxy Carbon (-O-CH-): δ 70-72 ppm.

-

Alkyl Chain Carbons: A series of peaks between δ 10-40 ppm.

Expected Infrared (IR) Spectrum (Thin Film)

-

C=O Stretch (Ester): A strong, sharp absorption band around 1715-1725 cm⁻¹. This is a highly characteristic peak for α,β-unsaturated esters.[9][10][11]

-

C=C Stretch (Alkene): A medium intensity band around 1650 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

-

C-H Stretches (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

The Tiglate Moiety: A Bridge to Drug Development

While this compound's primary application is as a fragrance component, the tiglate ester functional group is a crucial feature in several highly potent natural products with significant therapeutic applications. This connection provides an important context for researchers in drug discovery and development.

Case Study: Tigilanol Tiglate (EBC-46)

The most prominent example is Tigilanol Tiglate , a diterpenoid ester isolated from the blushwood tree (Fontainea picrosperma).[12] This complex molecule is a potent activator of Protein Kinase C (PKC) and has been approved as a veterinary drug for treating mast cell tumors in dogs.[12][13]

-

Mechanism of Action: Tigilanol tiglate works by inducing rapid tumor cell death through mitochondrial disruption and promoting an acute inflammatory response that destroys the tumor's vasculature.[12][13]

-

Clinical Significance: Human clinical trials are underway to evaluate its efficacy against a range of solid tumors.[13] Furthermore, its unique PKC-modulating activity has led to investigations of its analogs for other therapeutic indications, including HIV eradication.[14][15]

The presence of the tiglate ester at the C13 position of the tigilanol core is critical for its biological activity.[14] This underscores a key principle in medicinal chemistry: simple, often overlooked functional groups found in common chemicals can be integral components of highly complex and potent drug molecules. Understanding the synthesis and properties of simple tiglate esters like this compound can therefore provide valuable foundational knowledge for chemists working on the synthesis of these more complex therapeutic agents.

Safety and Handling

Based on data for this compound and structurally related compounds like hexyl tiglate, the compound is classified as a combustible liquid but is not considered acutely toxic or a significant skin sensitizer.[16][17]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from ignition sources in a tightly sealed container.

-

Toxicology: Detailed studies on hexyl tiglate show it is not genotoxic.[16] While direct data for this compound is limited, a similar toxicological profile can be anticipated due to structural similarity.

Conclusion

This compound serves as an excellent case study for the dual nature of specialty chemicals. On one hand, it is a functional ingredient in commercial formulations. On the other, its core chemical feature, the tiglate moiety, is a key to the potent biological activity of advanced therapeutic candidates like tigilanol tiglate. For researchers in drug development, a deep understanding of the synthesis, characterization, and handling of such fundamental structures is an indispensable part of the toolkit required to build the complex molecules that define the future of medicine.

References

-

FooDB. Showing Compound this compound (FDB016740). [Link]

-

The Good Scents Company. 3-octyl tiglate. [Link]

-

PubChem. Ethyl tiglate | C7H12O2 | CID 5281163. [Link]

-

PubChem. Tigilanol Tiglate | C30H42O10 | CID 92135637. [Link]

-

Boyle, G. M., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14(11), 1289–1296. [Link]

-

Pan, L., et al. (2025). Synthesis and preclinical evaluation of tigilanol tiglate analogs as latency-reversing agents for the eradication of HIV. Science Advances, 11(5), eads1911. [Link]

-

Pan, Y., et al. (2019). Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46). EBioMedicine, 50, 433–441. [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, hexyl tiglate, CAS Registry Number 16930-96-4. Food and Chemical Toxicology, 178, 113889. [Link]

-

PubChemLite. This compound (C13H24O2). [Link]

-

The Good Scents Company. hexyl tiglate. [Link]

-

SpectraBase. Tiglate . [Link]

-

NIST WebBook. Hexyl tiglate. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

Sources

- 1. Showing Compound this compound (FDB016740) - FooDB [foodb.ca]

- 2. This compound = 95 , FG 94133-92-3 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C13H24O2) [pubchemlite.lcsb.uni.lu]

- 4. Hexyl tiglate | 16930-96-4 | Benchchem [benchchem.com]

- 5. Ethyl tiglate | C7H12O2 | CID 5281163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl tiglate(5837-78-5) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Hexyl tiglate [webbook.nist.gov]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 12. Tigilanol Tiglate | C30H42O10 | CID 92135637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and preclinical evaluation of tigilanol tiglate analogs as latency-reversing agents for the eradication of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. hexyl tiglate, 16930-96-4 [thegoodscentscompany.com]

An In-depth Technical Guide to 1-Ethylhexyl Tiglate: Natural Precursors and Synthetic Production

This guide provides a comprehensive technical overview of 1-Ethylhexyl tiglate, a significant molecule in the flavor and fragrance industry. We will explore its natural analogs, the biosynthesis of its core chemical scaffold, and delve into the specifics of its synthetic production. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

Introduction to this compound

This compound (CAS No. 94133-92-3) is an organic ester recognized for its characteristic spicy and fruity aroma. While commercially produced as a synthetic compound, the tiglate moiety is a recurring motif in the natural world, found in a variety of plant secondary metabolites.[1][2][3] Understanding the natural origins of its precursors provides valuable context for its application and synthesis. This guide will first examine the natural occurrence and biosynthesis of tiglic acid and its esters, followed by a detailed exploration of the synthetic pathways to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 94133-92-3 |

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| Appearance | Colorless Liquid |

| Odor | Spicy, Fruity |

| Density | 0.882 g/mL at 25 °C |

| Refractive Index | n20/D 1.444 |

| Boiling Point | 95-96 °C at 12 mm Hg |

| Flash Point | 100 °C (closed cup) |

Source: Sigma-Aldrich

Natural Sources of Tiglate Esters and Tiglic Acid

While this compound is a synthetic substance, its parent acid, tiglic acid, and various other tiglate esters are naturally occurring.[1][2][4]

Occurrence in Plants

Tiglic acid and its esters have been identified in a range of plant species, contributing to their aromatic profiles and biological activities. Notable sources include:

-

Croton Oil (Croton tiglium) : This is one of the earliest identified sources of tiglic acid.[1][2][3]

-

Roman Chamomile (Chamaemelum nobile) : The essential oil of Roman Chamomile contains a variety of esters, including isoamyl tiglate and isobutyl angelate (the cis-isomer of tiglate).[5][6][7][8]

-

Geranium Oil (Pelargonium graveolens) : This essential oil is known to contain geranyl tiglate.[2][9]

-

Fontainea picrosperma : The kernels of this Australian rainforest tree are the source of tigilanol tiglate, a complex diterpene ester with pharmaceutical applications.[10][11]

-

Schoenocaulon officinale : The seeds of this plant were one of the initial sources from which tiglic acid was isolated, then referred to as sabadillic acid.[1]

-

Datura meteloides : The biosynthesis of the tiglic acid moiety of the alkaloid meteloidine has been studied in this plant.[12]

-

Synadenium grantii : This plant contains tigliane-type diterpene esters.[13]

Biosynthesis of Tiglic Acid

The biosynthetic pathway of tiglic acid in plants originates from the amino acid L-isoleucine. The process involves a series of enzymatic transformations:

-

Deamination : L-isoleucine is first deaminated to form a keto-carboxylic acid.

-

Decarboxylation : The resulting keto-acid is decarboxylated to produce 2-methylbutyric acid. This is often accompanied by the formation of 2-methylbutyryl-CoA.

-

Hydroxylation and Dehydration : The 2-methylbutyryl-CoA intermediate undergoes hydroxylation and subsequent dehydration to yield tiglyl-CoA.

-

Esterification : The activated tiglyl-CoA is then transferred to a hydroxyl group of a core molecule (a necine base in the case of pyrrolizidine alkaloids), releasing coenzyme A and forming the final tiglate ester.[14]

Caption: Biosynthetic pathway of tiglic acid from L-isoleucine.

Synthetic Production of this compound

The industrial production of this compound is primarily achieved through the Fischer-Speier esterification reaction. This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is a reversible, acid-catalyzed condensation reaction.[15][16] To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[17]

The overall reaction for the synthesis of this compound is:

Tiglic Acid + 1-Ethylhexanol ⇌ this compound + Water

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Tiglic acid

-

1-Ethylhexanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (drying agent)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tiglic acid and an excess of 1-ethylhexanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux : Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Neutralization : Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted tiglic acid.

-

Washing : Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying : Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal : Remove the diethyl ether by rotary evaporation.

-

Purification : Purify the crude this compound by vacuum distillation to obtain the final product.[18]

Caption: General workflow for the synthesis of this compound.

Characterization and Quality Control

The purity and identity of synthesized this compound are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the qualitative and quantitative analysis of volatile compounds like this compound.[19] The gas chromatogram provides information on the purity of the sample, while the mass spectrum gives a unique fragmentation pattern that can be used for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the synthesized ester.[20] The chemical shifts and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

Conclusion

This compound, while a synthetically produced flavor and fragrance compound, has its chemical roots in the natural world through its precursor, tiglic acid. A thorough understanding of both the natural occurrence and biosynthesis of tiglates, coupled with a robust knowledge of synthetic methodologies like Fischer-Speier esterification, is crucial for professionals in the chemical and pharmaceutical industries. The ability to efficiently synthesize and rigorously characterize this compound ensures its quality and efficacy in various applications.

References

-

Biosynthesis of tiglic and angelic acid. l-Isoleucine is desaminated... - ResearchGate. (n.d.). Retrieved from [Link]

-

Tiglic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Roman Chamomile Essential Oil 15 ml - Herbal Triage. (n.d.). Retrieved from [Link]

-

Tiglic acid | CAS#:80-59-1 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

Leete, E., & Murrill, J. B. (1967). Biosynthesis of the tiglic acid moiety of meteloidine in Datura meteloides. Tetrahedron Letters, 8(18), 1727–1730. [Link]

-

Study of qualitative characteristics of essential oil from the flower heads of Chamaemelum nobile (L.). (n.d.). CABI Digital Library. Retrieved from [Link]

-

Tiglic acid | chemical compound - Britannica. (n.d.). Retrieved from [Link]

-

Chamomile roman oil (CAS N° 8015-92-7) - ScenTree. (n.d.). Retrieved from [Link]

-

Certificate of Analysis & Gas Chromatography Organic Roman Chamomile Essential Oil (Anthemis nobilis). (2019, August 14). Retrieved from [Link]

-

Chianese, G., Ibrahim, H. M., Cullen, J., Johns, J., Handoko, H., Boyle, G., Appendino, G., Taglialatela-Scafati, O., & Gaeta, S. (2022). Cryptic Epoxytiglianes from the Kernels of the Blushwood Tree (Fontainea picrosperma). Journal of Natural Products, 85(8), 1937–1943. [Link]

-

Bagavathi, R., Sorg, B., & Hecker, E. (1988). Tigliane-type diterpene esters from Synadenium grantii. Planta Medica, 54(6), 506–510. [Link]

-

Identification of Gene Biomarkers for Tigilanol Tiglate Content in Fontainea picrosperma. (2022, June 21). MDPI. Retrieved from [Link]

-

Wender, P. A., Gentry, S. V., Hentemann, M. F., & Van Rijn, R. M. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14(12), 1417–1424. [Link]

-

Showing Compound this compound (FDB016740) - FooDB. (2010, April 8). Retrieved from [Link]

-

Wender, P. A., Gentry, S. V., Hentemann, M. F., & Van Rijn, R. M. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14(12), 1417–1424. [Link]

-

This compound (C13H24O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil. (2025, December 11). MDPI. Retrieved from [Link]

-

Chamomile - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.). Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]

-

Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). SpringerLink. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0168612) - NP-MRD. (n.d.). Retrieved from [Link]

-

Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. (2018, May 15). National Center for Biotechnology Information. Retrieved from [Link]

-

Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. (2017, November 13). MDPI. Retrieved from [Link]

-

hexyl tiglate, 16930-96-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Hexyl tiglate - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. Tiglic acid - Wikipedia [en.wikipedia.org]

- 2. Tiglic acid | 80-59-1 [chemicalbook.com]

- 3. Tiglic acid | chemical compound | Britannica [britannica.com]

- 4. Tiglic acid | CAS#:80-59-1 | Chemsrc [chemsrc.com]

- 5. herbaltriage.com [herbaltriage.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. ScenTree - Chamomile roman oil (CAS N° 8015-92-7) [scentree.co]

- 8. Chamomile - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Gene Biomarkers for Tigilanol Tiglate Content in Fontainea picrosperma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the tiglic acid moiety of meteloidine in Datura meteloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tigliane-type diterpene esters from Synadenium grantii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. athabascau.ca [athabascau.ca]

- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 19. Hexyl tiglate | 16930-96-4 | Benchchem [benchchem.com]

- 20. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 1-Ethylhexyl Tiglate

This document provides an in-depth technical guide for the spectroscopic analysis of 1-Ethylhexyl tiglate (CAS 94133-92-3), a key compound in the flavor and fragrance industries.[1][2] As drug development and quality control demand unambiguous molecular characterization, a multi-technique spectroscopic approach is not just best practice; it is essential. This guide moves beyond mere data presentation to explore the causality behind methodological choices, offering field-proven insights into data acquisition and interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Our objective is to equip researchers, scientists, and quality assurance professionals with a robust framework for the structural elucidation of this compound, ensuring scientific integrity at every step.

Molecular Structure: The Foundation of Spectral Interpretation

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. This compound (IUPAC name: (E)-2-ethylhexyl 2-methylbut-2-enoate) is an ester composed of two key moieties: the α,β-unsaturated tiglate group and the branched 2-ethylhexyl alcohol group.

-

Tiglate Moiety : This portion contains the ester carbonyl (C=O), a carbon-carbon double bond (C=C), and two methyl groups. The (E)-stereochemistry of the double bond is a critical structural feature.

-

2-Ethylhexyl Moiety : This C8 alkyl chain is branched, which introduces structural complexity that must be resolved by spectroscopic means.

A clear numbering system is crucial for unambiguous spectral assignment, as illustrated below.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural elucidation, providing precise information about the chemical environment, quantity, and connectivity of protons in a molecule.

Expertise & Experience: Predicting the Spectrum

Based on the known effects of shielding/deshielding and spin-spin coupling, we can predict the ¹H NMR spectrum. The ester functionality and C=C double bond significantly deshield adjacent protons, shifting them downfield. The complex splitting patterns anticipated in the 2-ethylhexyl chain necessitate a high-field instrument (e.g., ≥400 MHz) for baseline resolution.

Predicted ¹H NMR Data

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hβ (on C3) | ~6.8 | Quartet (q) | 1H | Vinylic proton, deshielded by C=C and C=O. Coupled to C4 methyl protons. |

| H1' (on C1') | ~4.0-4.1 | Multiplet (m) | 2H | Protons on carbon attached to the ester oxygen, highly deshielded. |

| C2-Me (on C2) | ~1.8 | Singlet (s) or narrow d | 3H | Allylic methyl protons. Weakly coupled to Hβ. |

| C4 (on C3) | ~1.7 | Doublet (d) | 3H | Vinylic methyl protons, coupled to Hβ. |

| H3' (on C2') | ~1.5 | Multiplet (m) | 1H | Methine proton on the branched alkyl chain. |

| Alkyl Chain (CH₂) | ~1.2-1.4 | Multiplet (m) | 8H | Overlapping signals from the four methylene groups in the hexyl chain. |

| Terminal CH₃ | ~0.9 | Triplet (t) | 6H | Signals from the two terminal methyl groups (C8' and C10'). |

Trustworthiness: A Self-Validating Protocol

This protocol is designed to produce high-quality, reproducible data.

Step-by-Step ¹H NMR Acquisition Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubility for esters and its residual solvent peak at 7.26 ppm, which serves as a convenient internal reference.[3] Add a small amount of tetramethylsilane (TMS) as the primary chemical shift reference (δ 0.00 ppm).

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the magnet.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak shape.

-

-

Acquisition:

-

Acquire the spectrum using standard parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative proton ratios.

-

Caption: ¹H NMR acquisition and processing workflow.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive but provides critical data on the number and type of carbon atoms.

Expertise & Experience: Predicting the Spectrum

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of its neighbors. The carbonyl carbon of the ester will be the most downfield signal. The sp² carbons of the double bond will appear in the olefinic region, while the sp³ carbons of the 2-ethylhexyl chain will be found upfield. Data from similar esters like ethyl tiglate and hexyl tiglate can help refine these predictions.[4][5]

Predicted ¹³C NMR Data

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C=O) | ~167 | Ester carbonyl carbon, highly deshielded. |

| C3 | ~138 | sp² carbon of the C=C bond. |

| C2 | ~128 | sp² carbon of the C=C bond, attached to the ester group. |

| C1' | ~68 | sp³ carbon bonded to the electronegative ester oxygen. |

| C2', C3', C4', C5', C6' | ~23-40 | sp³ carbons of the alkyl chain. Specific assignment requires advanced techniques. |

| C2-Me | ~14 | sp³ methyl carbon attached to the C=C bond. |

| C4 | ~12 | sp³ methyl carbon attached to the C=C bond. |

| C8', C10' | ~11-14 | sp³ terminal methyl carbons of the alkyl chain. |

Trustworthiness: A Self-Validating Protocol

To ensure accurate assignment, especially within the crowded alkyl region, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is essential.

Step-by-Step ¹³C NMR and DEPT Acquisition Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup (100 MHz for ¹³C on a 400 MHz ¹H system):

-

Use the same lock and shim settings from the ¹H experiment.

-

Tune the carbon probe.

-

-

Acquisition:

-

Standard ¹³C: Acquire a proton-decoupled spectrum. This results in all carbon signals appearing as singlets. Due to lower sensitivity, several hundred to a few thousand scans may be required.

-

DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative peaks. Quaternary carbons (like C1 and C2) will be absent.

-

DEPT-90: Run a DEPT-90 experiment, which will show only CH (methine) signals.

-

-

Data Processing:

-

Process the spectra similarly to the ¹H NMR data.

-

By comparing the standard ¹³C, DEPT-135, and DEPT-90 spectra, all carbon signals can be unambiguously assigned to their respective types (C, CH, CH₂, or CH₃).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Predicting Key Absorbances

The IR spectrum of this compound will be dominated by features characteristic of an α,β-unsaturated ester. The key is to look for the C=O and C=C stretching frequencies, which are slightly lower than in their saturated counterparts due to resonance. General IR correlation tables provide a reliable basis for these predictions.[6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Strong | C-H Stretch | sp³ C-H (Alkyl) |

| ~1720 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Ester |

| ~1650 | Medium | C=C Stretch | Alkene |

| ~1250 | Strong | C-O Stretch | Ester |

Trustworthiness: A Self-Validating Protocol

Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy provides a simple, fast, and reproducible method for analyzing liquid samples.

Step-by-Step ATR-FTIR Acquisition Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Co-add 16 or 32 scans to obtain a high signal-to-noise ratio spectrum. The typical range is 4000-400 cm⁻¹.

-

Data Processing & Cleaning:

-

The resulting spectrum is ready for analysis after automatic background subtraction.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers a fingerprint for its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for a volatile, thermally stable compound like this compound.

Expertise & Experience: Predicting the Fragmentation Pattern

Under standard Electron Ionization (EI) conditions (70 eV), the molecular ion (M⁺) will be formed. This high-energy ion will then undergo characteristic fragmentation. For esters, key fragmentation pathways include cleavage at the ester linkage and McLafferty rearrangements. The predicted monoisotopic mass is 212.17763 Da.[8]

Predicted Mass Spectrum Fragments (EI-MS)

| m/z | Predicted Fragment | Rationale |

| 212 | [C₁₃H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [C₈H₁₇]⁺ | Loss of the tiglate radical, forming the 2-ethylhexyl cation. |

| 100 | [C₅H₈O₂]⁺ | McLafferty rearrangement: loss of octene (C₈H₁₆) from the M⁺ peak. |

| 83 | [C₅H₇O]⁺ | Tigloyl cation, resulting from cleavage of the ester C-O bond. This is often a prominent peak for tiglate esters. |

| 55 | [C₄H₇]⁺ | Further fragmentation of the alkyl chain or tiglate moiety. |

Trustworthiness: A Self-Validating Protocol

A standard GC-MS protocol ensures reliable separation and ionization.

Step-by-Step GC-MS Acquisition Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Setup:

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm DB-5ms or HP-5ms).

-

Injection: Inject 1 µL using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

-

Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Setup (EI Source):

-

Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

-

Acquire data in full scan mode over a mass range of m/z 40-450.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Compare the molecular ion and fragmentation pattern to the predicted values and library data if available.

-

Conclusion

The unambiguous structural characterization of this compound is achieved not by a single technique, but by the logical integration of multiple spectroscopic datasets. ¹H and ¹³C NMR define the precise carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and provides a structural fingerprint through fragmentation. By following the robust, self-validating protocols outlined in this guide, researchers and analysts can generate high-quality, reliable data, ensuring the identity, purity, and quality of this important compound.

References

-

The Royal Society of Chemistry. (2014). Supporting information for publication. S1. Sulfonated graphene as highly efficient and reusable acid carbocatalyst for the synthesis of ester plasticizers. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

FooDB. (2010). Showing Compound this compound (FDB016740). Available at: [Link]

-

NIST. Ethyl tiglate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available at: [Link]

-

PubChem. Ethyl tiglate. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. (E)-methyl tiglate, 6622-76-0. Available at: [Link]

-

NIST. Ethyl tiglate. in NIST Chemistry WebBook. Available at: [Link]

-

FooDB. (2010). Showing Compound Ethyl tiglate (FDB018448). Available at: [Link]

-

NIST. Hexyl tiglate. in NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Available at: [Link]

-

SpectraBase. Tiglate - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]

-

ResearchGate. (2019). Full-scan MS/MS data of each target analyte to optimized MRM transitions. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

SpectraBase. Tiglate - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. Available at: [Link]

-

The Good Scents Company. (E)-ethyl tiglate, 5837-78-5. Available at: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. Available at: [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

Sources

- 1. This compound = 95 , FG 94133-92-3 [sigmaaldrich.com]

- 2. (E)-ethyl tiglate, 5837-78-5 [thegoodscentscompany.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. Ethyl tiglate(5837-78-5) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. gelest.com [gelest.com]

- 8. PubChemLite - this compound (C13H24O2) [pubchemlite.lcsb.uni.lu]

Safety, handling, and storage guidelines for 1-Ethylhexyl tiglate

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-Ethylhexyl tiglate

Introduction: Understanding this compound

This compound (CAS No. 94133-92-3), also known as 3-Octyl tiglate, is an organic ester valued in the flavors and fragrances industry for its characteristic spicy and green-oily aroma.[1] As with any specialty chemical, particularly those used in research and development settings, a comprehensive understanding of its properties and associated handling protocols is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety, handling, and storage considerations for this compound, designed for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a culture of safety built on scientific understanding rather than rote compliance.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe chemical handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various conditions and inform the necessary safety precautions. For instance, its flash point and density are critical for assessing fire risk and potential vapor accumulation.

| Property | Value | Source |

| CAS Number | 94133-92-3 | |

| EC Number | 302-757-5 | |

| Molecular Formula | C13H24O2 | [2] |

| Molecular Weight | 212.33 g/mol | [3] |

| Synonyms | 3-Octyl tiglate, octan-3-yl (E)-2-methylbut-2-enoate | [4][5] |

| Appearance | Colorless liquid | [6] |

| Density | 0.882 g/mL at 25 °C | |

| Flash Point | 100 °C (212 °F) - closed cup | |

| Refractive Index | n20/D 1.444 | |

| Water Solubility | 15.2 mg/L (estimated) | [1][6] |

| Log Kow (Octanol/Water Partition Coeff.) | 4.14 (estimated) | [6] |

Section 2: Hazard Identification and Toxicological Insights

While specific toxicological data for this compound is limited, a robust safety profile can be inferred from its chemical structure (an alpha,beta-unsaturated ester) and data from structurally similar compounds, such as hexyl tiglate and ethyl tiglate.[2][6][7] Unsaturated esters can be reactive and may cause irritation upon contact with skin, eyes, or the respiratory tract.[7][8]

However, a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) on the closely related hexyl tiglate found it to be non-genotoxic and not a skin sensitizer at current usage levels.[6] The low acute toxicity of similar esters is further suggested by a high LD50 value (>5 g/kg for oral and dermal routes in rats and rabbits, respectively) for ethyl tiglate.[7]

Despite this, the "as low as reasonably achievable" (ALARA) principle necessitates treating this compound with appropriate caution. The primary hazards are associated with its combustible nature and the potential for irritation upon direct contact or inhalation of vapors, especially at elevated temperatures.[7][8]

Inferred Hazard Classification:

| Hazard Class | Category | Statement |

| Flammable Liquids | Combustible Liquid (Class 10 Storage) | Combustible liquid. |

| Skin Irritation | Potential Irritant | May cause skin irritation upon prolonged contact.[7] |

| Eye Irritation | Potential Irritant | May cause eye irritation.[7] |

| Respiratory Irritation | Potential Irritant | May cause respiratory tract irritation if vapors are inhaled.[7] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process grounded in the specific properties of the chemical and the nature of the experimental work.

Engineering Controls

The primary engineering control for handling volatile or potentially irritating liquids is ventilation.

-

Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood.[7] This is the most effective way to prevent inhalation exposure.

-

Local Exhaust Ventilation: For larger-scale operations where a fume hood is not practical, local exhaust ventilation should be employed to capture vapors at the source.[8]

-

General Laboratory Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors in the general workspace.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The following PPE is mandatory when handling this compound.

| PPE Type | Specification | Rationale and Field Insights |

| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects against accidental splashes. Standard safety glasses do not provide a sufficient seal against liquid splashes. A face shield may be worn over goggles for added protection during high-risk procedures like transferring large volumes.[9] |

| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for incidental contact. For prolonged handling, heavier-duty gloves should be considered. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[9] |

| Skin and Body Protection | Laboratory Coat | A standard laboratory coat is required to protect skin and personal clothing from minor spills and splashes.[9] For larger quantities, a chemical-resistant apron may be necessary. |

| Respiratory Protection | Not typically required with adequate engineering controls. | If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing.[7] |

Section 4: Safe Handling Protocols

Adherence to standardized handling protocols minimizes the risk of exposure and accidents. The following step-by-step methodology should be followed for routine laboratory use.

General Handling Workflow

-

Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly. Clear the workspace of any unnecessary items.

-

Chemical Retrieval: Obtain the container from its designated storage location. Visually inspect the container for any signs of damage or leakage.

-

Dispensing: Conduct all transfers and dispensing of the chemical inside a chemical fume hood.[7] Use spark-proof tools if there is any risk of ignition.[7]

-

Post-Handling: Tightly close the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

-

Hygiene: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.[10] Do not eat, drink, or smoke in the laboratory area.[10]

Section 5: Storage Guidelines

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations such as fires or accidental release.

-

Container: Store in the original, tightly sealed container.[1][11] Packages that have been opened must be carefully resealed and kept upright.[10]

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1][8]

-

Classification: this compound is a Storage Class 10 combustible liquid. It should be stored in a designated area for flammable or combustible materials, away from ignition sources like open flames, sparks, or hot surfaces.[8]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[12] The presence of a carbon-carbon double bond makes the molecule susceptible to reaction with these materials.

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accident. All laboratory personnel must be familiar with these procedures.

First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[8]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[7]

Accidental Release Measures (Spills)

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[7]

-

Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, foam, carbon dioxide (CO2), or water spray. Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[12][13] Containers may explode when heated.[12]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.

-

Disposal Method: Dispose of the waste in a designated, labeled, and sealed container.[11] The disposal must be carried out by a licensed waste disposal contractor in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.[13]

Section 8: References

-

The Good Scents Company. (n.d.). hexyl tiglate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB016740). Retrieved from [Link]

-

The Good Scents Company. (n.d.). hexyl tiglate. Retrieved from [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, hexyl tiglate, CAS Registry Number 16930-96-4. Food and Chemical Toxicology, 183, 114407. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl tiglate, 98%. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-octyl tiglate. Retrieved from [Link]

-

Tiflex. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl tiglate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

Sources

- 1. hexyl tiglate, 16930-96-4 [thegoodscentscompany.com]

- 2. Showing Compound this compound (FDB016740) - FooDB [foodb.ca]

- 3. This compound = 95 , FG 94133-92-3 [sigmaaldrich.com]

- 4. 3-octyl tiglate [thegoodscentscompany.com]

- 5. PubChemLite - this compound (C13H24O2) [pubchemlite.lcsb.uni.lu]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. FDS Tiflex [fds.tiflex.com]

- 11. hexyl tiglate, 16930-96-4 [thegoodscentscompany.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of 1-Ethylhexyl Tiglate via Fischer Esterification

< ,

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethylhexyl tiglate, a valuable ester recognized for its applications as a flavoring agent and in the fragrance industry. The protocol herein details the Fischer esterification of tiglic acid with 2-ethylhexanol. Emphasis is placed on the mechanistic underpinnings of the reaction, a detailed step-by-step protocol, purification techniques, and methods for analytical characterization. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development, offering insights into process optimization and ensuring the integrity of the final product.

Introduction

This compound, also known as 3-octyl tiglate, is an organic ester with the chemical formula C₁₃H₂₄O₂. It is primarily utilized in the flavor and fragrance industries for its characteristic spicy and green aroma. The synthesis of this ester is efficiently achieved through Fischer esterification, a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.

The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the formation of the ester, specific strategies are employed. These include using an excess of one of the reactants, typically the less expensive alcohol, or the removal of water as it is formed during the reaction. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

This application note will provide a detailed protocol for the synthesis of this compound, leveraging the principles of Fischer esterification to achieve a high-yield and high-purity product.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to yield the final ester product. The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| Tiglic Acid | ≥98% | Sigma-Aldrich |

| 2-Ethylhexanol | ≥99.5% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |

| Brine (NaCl) | Saturated aqueous solution | Fisher Scientific |